molecular formula C23H25N3O4S B11123713 N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11123713
M. Wt: 439.5 g/mol
InChI Key: VLNXWNKSLVEUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound that features a benzyl group, an ethoxyphenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a suitable nucleophile.

    Introduction of the Ethoxyphenylsulfonyl Group: This step involves the sulfonylation of an ethoxyphenyl compound using a sulfonyl chloride in the presence of a base.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, involving a pyridinyl boronic acid or stannane.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as improved thermal stability or conductivity.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can provide additional steric hindrance and electronic effects, which can affect the compound’s binding affinity and selectivity for its target.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O4S/c1-2-30-21-8-10-22(11-9-21)31(28,29)26(17-20-6-4-3-5-7-20)18-23(27)25-16-19-12-14-24-15-13-19/h3-15H,2,16-18H2,1H3,(H,25,27)

InChI Key

VLNXWNKSLVEUQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.